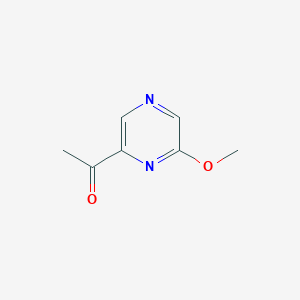
1-(6-Methoxy-2-pyrazinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxypyrazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2O2 It is a pyrazine derivative, characterized by the presence of a methoxy group at the 6th position of the pyrazine ring and an ethanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyrazin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group. This is followed by the acylation of the resulting 6-methoxypyrazine with acetyl chloride to form the ethanone derivative .
Industrial Production Methods: Industrial production of 1-(6-Methoxypyrazin-2-yl)ethan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methoxypyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of 1-(6-methoxypyrazin-2-yl)ethanoic acid.
Reduction: Formation of 1-(6-methoxypyrazin-2-yl)ethanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
1-(6-Methoxypyrazin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxypyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(6-Methylpyrazin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-(6-Chloropyrazin-2-yl)ethan-1-one: Contains a chlorine atom instead of a methoxy group.
1-(6-Hydroxypyrazin-2-yl)ethan-1-one: Features a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(6-Methoxypyrazin-2-yl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to its analogs .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1-(6-methoxypyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-8-4-7(9-6)11-2/h3-4H,1-2H3 |
Clave InChI |
FWPYJYDDVKZLOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=CC(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


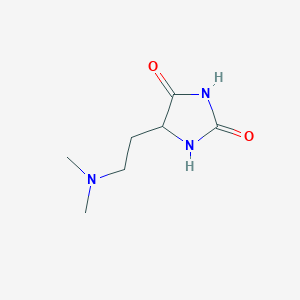
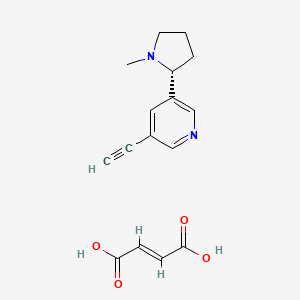
![Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)
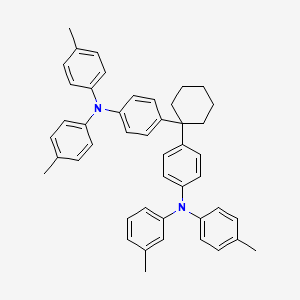
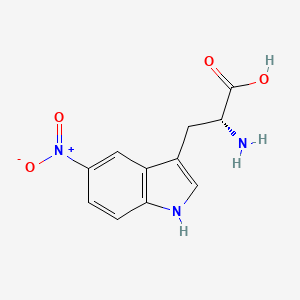
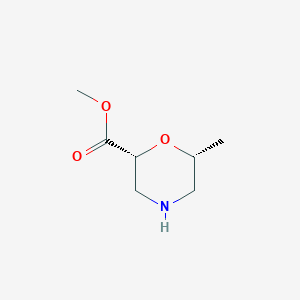

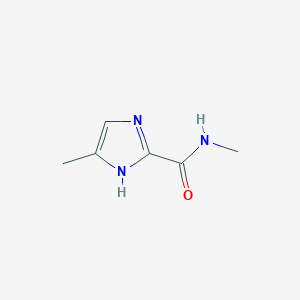

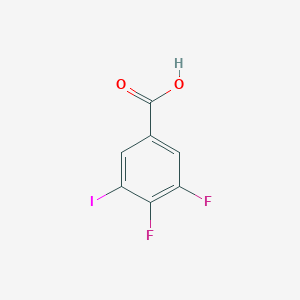
![19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile](/img/structure/B12827093.png)

![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12827105.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12827111.png)
